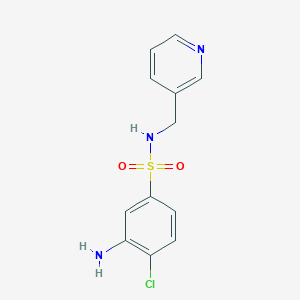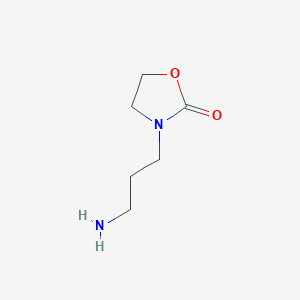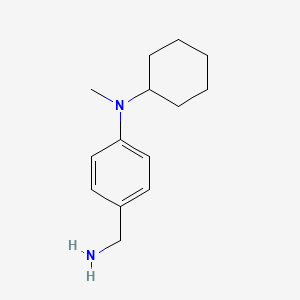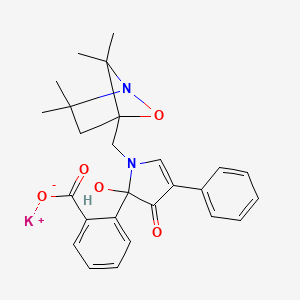![molecular formula C12H16N2O3 B1517180 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid CAS No. 1018300-35-0](/img/structure/B1517180.png)
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid
Overview
Description
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a chemical compound with the CAS Number: 1018300-35-0 . It has a molecular weight of 236.27 . The IUPAC name for this compound is N-{[benzyl(methyl)amino]carbonyl}-beta-alanine .
Molecular Structure Analysis
The InChI code for 3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is 1S/C12H16N2O3/c1-14(9-10-5-3-2-4-6-10)12(17)13-8-7-11(15)16/h2-6H,7-9H2,1H3,(H,13,17)(H,15,16) . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid is a powder that is stored at room temperature .Scientific Research Applications
Carbamate Formation in Chemical Systems
Research by Ciftja, Hartono, and Svendsen (2014) on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system at different CO2 loadings and temperatures provides insights into the chemical behavior of carbamoyl compounds under varying conditions. This study, conducted via nuclear magnetic resonance (NMR) spectroscopy, highlights the stability constants and temperature dependence of carbamate formation, contributing to our understanding of carbamoyl group behaviors in chemical systems Ciftja, Hartono, & Svendsen, 2014.
Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, emphasizing the chemical and biochemical pathways that lead to a large group of natural products from a precursor similar in structure to the compound . This comprehensive review sheds light on the molecular genetics and chemistry behind the biosynthesis of these compounds Kang, Shen, & Bai, 2012.
Antimicrobial Activity of Amino Acid Derivatives
Mickevičienė et al. (2015) studied the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties. This research demonstrated the potential biological applications of compounds structurally related to "3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid," highlighting their effectiveness against certain microbial strains Mickevičienė et al., 2015.
Polymer Science and Material Applications
Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound with structural similarities, as a renewable building block for polybenzoxazine, indicating the application of carbamoyl derivatives in developing advanced materials with specific properties Trejo-Machin et al., 2017.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[[benzyl(methyl)carbamoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(9-10-5-3-2-4-6-10)12(17)13-8-7-11(15)16/h2-6H,7-9H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJHZVYAZSBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)


![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)
![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

